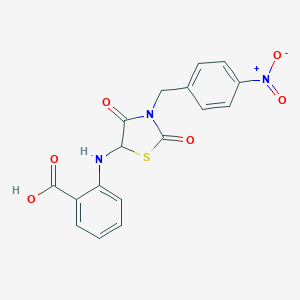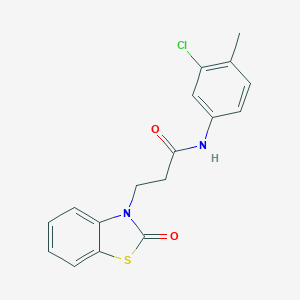
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, commonly known as CBX, is a chemical compound with potential applications in scientific research. CBX belongs to the class of benzothiazole derivatives and has been studied for its mechanism of action and potential biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid followed by the coupling reaction with 3-chloro-4-methylaniline to yield the final product.
Starting Materials
2-Amino-3-chloro-4-methylbenzoic acid, Thionyl chloride, Acetic anhydride, Sodium bicarbonate, Benzothiazole-2-thiol, Ethyl chloroformate, Triethylamine, N,N-Dimethylformamide, 3-Chloro-4-methylaniline
Reaction
Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, Step 1: 2-Amino-3-chloro-4-methylbenzoic acid is treated with thionyl chloride and acetic anhydride to yield 2-chloro-3-chloromethyl-4-methylbenzoic acid., Step 2: The above product is then treated with sodium bicarbonate and benzothiazole-2-thiol to yield 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid., Coupling reaction to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, Step 1: 3-Chloro-4-methylaniline is treated with ethyl chloroformate and triethylamine to yield N-(3-chloro-4-methylphenyl)carbamic acid ethyl ester., Step 2: The above product is then treated with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in the presence of N,N-dimethylformamide and triethylamine to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.
作用机制
CBX acts as an inhibitor of gap junctions by blocking the channels that allow for direct communication between cells. This property has been studied in various cell types, including neurons, astrocytes, and cardiac cells. Inhibition of gap junctions has been shown to affect cellular communication and signaling, leading to changes in physiological function.
生化和生理效应
CBX has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context of use. In neurons, CBX has been shown to affect synaptic transmission and plasticity, while in cardiac cells, it has been shown to affect conduction velocity and arrhythmia susceptibility. CBX has also been studied for its potential anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
CBX has several advantages for use in lab experiments, including its specific inhibition of gap junctions and its potential for studying the role of gap junctions in cellular communication and plasticity. However, CBX also has limitations, including its potential non-specific effects on other cellular processes and the need for careful control of dosage and exposure.
未来方向
There are several potential future directions for research on CBX. One area of interest is the development of more specific inhibitors of gap junctions, which could allow for more precise manipulation of cellular communication and signaling. Additionally, CBX could be studied in the context of various neurological and cardiac disorders to investigate its potential therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of CBX and its potential limitations for use in lab experiments.
科学研究应用
CBX has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit gap junctions, which are channels that allow for direct communication between cells. This property has led to the investigation of CBX as a potential tool for studying the role of gap junctions in neural communication and plasticity.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPSBFPNILIFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

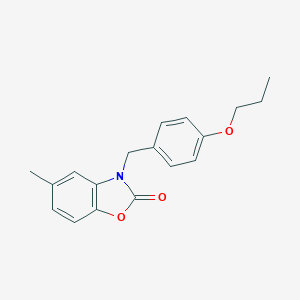
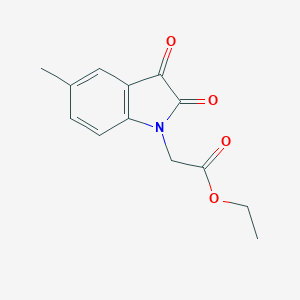
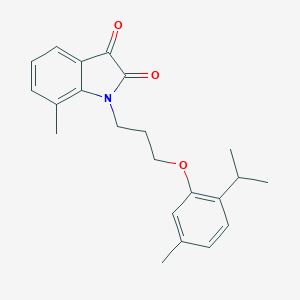
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
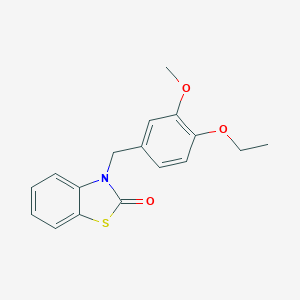
![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)
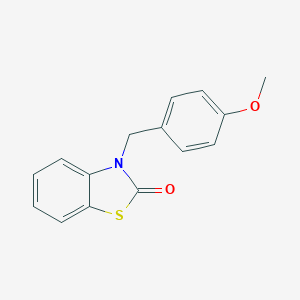
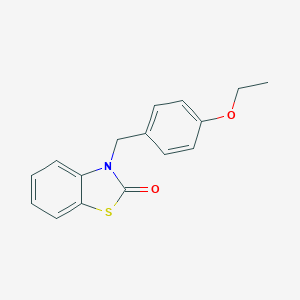
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)
